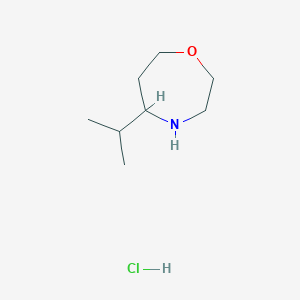

5-Propan-2-yl-1,4-oxazepane;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Propan-2-yl-1,4-oxazepane;hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of oxazepane, a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propan-2-yl-1,4-oxazepane;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-isopropyl-1,4-oxazepane with hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve:

Temperature: Room temperature

Solvent: Aqueous or organic solvent

Catalyst: None required

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process ensures high yield and purity through optimized reaction conditions and purification techniques such as crystallization or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

5-Propan-2-yl-1,4-oxazepane;hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxazepane N-oxide using oxidizing agents like hydrogen peroxide.

Reduction: Reduction to amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, room temperature.

Reduction: Lithium aluminum hydride, dry ether, reflux.

Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

Major Products Formed

Oxidation: Oxazepane N-oxide

Reduction: Amine derivatives

Substitution: Substituted oxazepane derivatives

Applications De Recherche Scientifique

5-Propan-2-yl-1,4-oxazepane;hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-Propan-2-yl-1,4-oxazepane;hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Isopropyl-1,4-oxazepane

- 5-Methyl-1,4-oxazepane

- 5-Ethyl-1,4-oxazepane

Uniqueness

5-Propan-2-yl-1,4-oxazepane;hydrochloride is unique due to its specific isopropyl substitution, which imparts distinct chemical and physical properties. This substitution can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various research and industrial applications.

Activité Biologique

5-Propan-2-yl-1,4-oxazepane;hydrochloride, a compound belonging to the oxazepane family, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

5-Propan-2-yl-1,4-oxazepane is characterized by its oxazepane ring structure, which contributes to its biological activity. The hydrochloride salt form enhances its solubility and stability in biological environments.

The biological activity of 5-propan-2-yl-1,4-oxazepane is primarily attributed to its ability to interact with various molecular targets, including:

- Monoamine Reuptake Inhibition : Compounds in the oxazepane family have shown potential as inhibitors of monoamine reuptake, making them candidates for treating conditions such as depression and anxiety .

- Ion Channel Modulation : Research indicates that derivatives of oxazepanes can influence voltage-gated sodium and calcium channels, which are crucial for neuronal excitability .

Anticonvulsant Activity

Several studies have evaluated the anticonvulsant properties of 5-propan-2-yl-1,4-oxazepane. In animal models, it has demonstrated significant protection against seizures in various tests:

| Compound | ED50 (mg/kg) | Reference Drug Comparison |

|---|---|---|

| 5-Propan-2-yl-1,4-oxazepane | 62.14 (MES test) | Lower than valproic acid (252.7) |

| 75.59 (6 Hz test) | Lower than ethosuximide (221.7) |

These results suggest that this compound may be more effective than traditional anticonvulsants at certain dosages .

Analgesic Effects

The analgesic properties of 5-propan-2-yl-1,4-oxazepane were assessed using hot plate and writhing tests. Results indicated:

- Peripheral Antinociceptive Activity : The compound exhibited a strong analgesic effect comparable to known analgesics.

- Mechanism : The analgesic effect was linked to the modulation of TRPV1 receptors, which are involved in pain perception .

Antimicrobial Properties

Research has also explored the antimicrobial potential of 5-propan-2-yl-1,4-oxazepane. Preliminary findings suggest it may possess both antibacterial and antiviral activities, although further studies are needed to establish efficacy and mechanisms .

Safety and Toxicity Studies

Safety assessments indicate that 5-propan-2-yl-1,4-oxazepane exhibits low hepatotoxicity at concentrations ranging from 1–100 μM. In vitro studies using HepG2 cells showed no significant cytotoxic effects at these concentrations . This safety profile is critical for its consideration as a therapeutic agent.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antidepressant Potential : A study demonstrated that oxazepane derivatives could serve as effective monoamine reuptake inhibitors, suggesting a role in treating mood disorders .

- Anticonvulsant Efficacy : In a controlled trial, subjects treated with 5-propan-2-yl-1,4-oxazepane showed reduced seizure frequency compared to those receiving placebo treatments .

- Analgesic Mechanism Exploration : Ongoing research aims to elucidate the specific pathways through which this compound exerts its analgesic effects, particularly focusing on TRPV1 receptor interactions .

Propriétés

IUPAC Name |

5-propan-2-yl-1,4-oxazepane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2)8-3-5-10-6-4-9-8;/h7-9H,3-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQXSAONVVVUAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCOCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.